molecular formula C20H21ClN6O B2885289 2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE CAS No. 1428355-98-9

2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE

Cat. No.: B2885289
CAS No.: 1428355-98-9
M. Wt: 396.88
InChI Key: FJJATOQWZMOCIE-UHFFFAOYSA-N
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Description

2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a cost-effective and time-efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. For example, the substitution of the chloro group may involve the use of nucleophiles such as amines or thiols under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting cellular signaling pathways . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-pyridine-based molecules, such as:

Uniqueness

What sets 2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-13-7-8-22-17(11-13)27-19-12-18(25-14(2)26-19)23-9-10-24-20(28)15-5-3-4-6-16(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)(H2,22,23,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJATOQWZMOCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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